Budotitane
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
85969-07-9 |
|---|---|
Molecular Formula |
C24H28O6Ti |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
ethanolate;1-phenylbutane-1,3-dione;titanium(4+) |
InChI |
InChI=1S/2C10H9O2.2C2H5O.Ti/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;2*1-2-3;/h2*2-7H,1H3;2*2H2,1H3;/q4*-1;+4 |
InChI Key |
HYSIJEPDMLSIQJ-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Ti+4] |
Canonical SMILES |
CC[O-].CC[O-].CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Ti+4] |
Synonyms |
udotitane DEPBT diethoxy-(1-phenyl-1,3-butanedionato)titanium (IV) |
Origin of Product |
United States |
Coordination Chemistry and Structural Investigations of Budotitane
Ligand Architecture and Metal Coordination Environment
The central metal ion in Budotitane is titanium in the +4 oxidation state (Ti(IV)). wikipedia.org This high oxidation state contributes to a significant degree of covalent bonding within the complex. wikipedia.org The titanium center is hexacoordinated, meaning it is bonded to six donor atoms from the surrounding ligands, resulting in an octahedral coordination geometry. wikipedia.org
The ligand set of this compound consists of two different types of ligands:
Two 1-phenylbutane-1,3-dionate ligands (benzoylacetonate, bzac) : These are unsymmetrical β-diketonate ligands. nih.gov Each bzac ligand is bidentate, binding to the titanium(IV) center through its two oxygen atoms. nih.gov
Two ethoxide ligands (OEt) : These are monodentate ligands, each coordinating to the titanium center through a single oxygen atom. nih.govnih.gov
The full chemical name for the complex is diethoxybis(1-phenyl-1,3-butanedionato-O,O')titanium(IV). nih.gov The coordination of these ligands to the Ti(IV) center forms a neutral, stable complex. However, like many titanium(IV) complexes, this compound is susceptible to hydrolysis, which can lead to the loss of its labile ethoxide groups. nih.govnih.gov
Isomeric Forms and Stereochemical Considerations
The presence of unsymmetrical bidentate ligands (bzac) and two monodentate ligands (OEt) in an octahedral geometry allows for significant isomeric complexity. This isomerism is a key feature of this compound's chemistry.
The arrangement of the two monodentate ethoxide ligands relative to each other can be either cis (adjacent, with a 90° O-Ti-O angle) or trans (opposite, with a 180° O-Ti-O angle). wikipedia.org Similarly, the two bidentate bzac ligands can adopt different relative orientations. Due to the unsymmetrical nature of the bzac ligand (having a benzoyl group and an acetyl group), several geometric isomers are possible. nih.gov
Research has identified the following key isomeric features:
Cis-Trans Isomerism : The ethoxide ligands are generally found in a cis arrangement. nih.govnih.gov NMR studies indicate that this compound in a CDCl₃ solution exists predominantly as the cis isomer.
Geometric Isomers : Crystal structure analysis has determined that in the solid state, this compound adopts a specific cis-cis-trans configuration. nih.gov In this arrangement, the two ethoxide groups are cis to each other, the two benzoyl ends of the bzac ligands are cis, and the two acetyl ends are in a trans position. nih.gov
Energetic Favorability : Computational modeling studies have predicted that the cis-trans-cis isomer is the most energetically favorable form, while the trans-trans-trans conformation is the least favorable. winona.edu The three isomers with cis ethoxy groups are energetically very close, suggesting they can coexist in solution. winona.edu
Solution Behavior : In solution, this compound exists as a mixture of isomers. winona.edu 1H NMR studies have shown a 4:1 mixture of two different cis isomers in a chloroform solution.
Enantiomers : The coordination of the bidentate bzac ligands to the titanium center creates a chiral complex. Consequently, this compound exists as a racemic mixture of Delta (Δ) and Lambda (Λ) enantiomers. nih.gov
| Isomeric Form | Predicted Relative Energy (kcal/mol) | Energetic Favorability |
|---|---|---|
| cis-trans-cis | 0.00 | Most Favorable |
| cis-cis-cis | +0.25 | Favorable |
| cis-cis-trans | +0.78 | Favorable |
| trans-cis-cis | +2.60 | Less Favorable |
| trans-trans-cis | +2.90 | Less Favorable |
| trans-trans-trans | +3.70 | Least Favorable |
This table presents computationally predicted data, indicating that the three isomers with cis-ethoxy groups are closely spaced in energy and likely coexist in solution. winona.edu
Spectroscopic and Computational Approaches to Structural Elucidation
A combination of spectroscopic techniques and computational methods has been essential for characterizing the complex structure and isomeric distribution of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a primary tool for studying the structure of molecules in solution. nih.gov For this compound, ¹H NMR spectroscopy has been crucial in demonstrating that the compound exists as a mixture of isomers in solution. winona.edu While modeled NMR spectra for individual isomers show distinct signals, the experimental spectrum indicates the presence of multiple forms, confirming the coexistence of different isomers. winona.edu
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It has been used in the characterization of synthesized this compound, though it does not provide a clear distinction between the different isomeric forms. winona.edu
Computational Modeling : Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to predict molecular structures, relative energies of isomers, and spectroscopic properties. winona.edudb-thueringen.de For this compound, computational studies have successfully predicted the relative energetic stability of its various isomers, identifying the cis-trans-cis form as the most stable. winona.edu Furthermore, these models can generate theoretical IR, UV-vis, and NMR spectra, which can be compared with experimental data to aid in structural assignment and interpretation. winona.edu While modeled UV-vis spectra show subtle differences between isomers, NMR data has been more indicative of the isomeric mixture present in experimental samples. winona.edu
| Technique | Information Obtained | Key Findings |
|---|---|---|
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state. | Confirmed the cis-cis-trans configuration in the crystalline form. nih.gov |
| ¹H NMR Spectroscopy | Isomeric composition in solution. | Revealed a mixture of isomers (e.g., a 4:1 ratio of two cis isomers in CDCl₃). winona.edu |
| IR Spectroscopy | Presence of functional groups. | Used for general characterization but not effective for distinguishing isomers. winona.edu |
| Computational Modeling | Relative stability of isomers and predicted spectra. | Predicted cis-trans-cis as the most energetically favorable isomer. winona.edu |
Synthetic Strategies and Derivatization of Budotitane and Analogues
Synthetic Methodologies for Budotitane
This compound, chemically known as diethoxybis(1-phenyl-1,3-butanedionato)titanium(IV) or bis(1-phenyl-1,2-propanedionato)bis(ethoxy)titanium(IV), is an octahedral titanium(IV) complex chemicalbook.compharmacy180.comwinona.eduwinona.edu. Its synthesis typically involves the reaction of titanium tetraethoxide with benzoylacetone (B1666692) (1-phenylbutane-1,3-dione) chemicalbook.compharmacy180.com.
A common manufacturing process for this compound involves mixing 11.4 g (0.05 mol) of titanium tetraethoxide with a solution of 15.8 g (0.097 mol) of benzoylacetone in 200 ml of n-hexane chemicalbook.com. The reaction mixture is stirred for two hours under heating in a nitrogen (N2) atmosphere chemicalbook.com. The resulting precipitate is then filtered and washed with hexane (B92381) to yield the diethoxybis-(1-phenyl-1,3-butandionato)-titan, which has a melting point of 110°C chemicalbook.com. Alternatively, this compound can be synthesized by reacting TiCl4 with the appropriate diketonate in an anhydrous solvent pharmacy180.com.
A notable characteristic of this compound is its array of geometric structural possibilities winona.edu. Due to the asymmetric nature of the β-diketonato ligand and the presence of two ethoxy groups, an octahedral this compound complex can exist as a mixture of isomers in solution, with eight possible arrangements pharmacy180.comwinona.edu. Computational modeling has indicated that the cis-trans-cis isomer form is the most energetically favorable conformation winona.edu.
Rational Design and Synthesis of Hydrolytically Stable Titanium(IV) Complexes
The inherent susceptibility of early titanium(IV) complexes, including titanocene (B72419) dichloride and this compound, to rapid hydrolysis under physiological conditions presented a significant hurdle for their clinical development plos.orgrsc.orgrsc.orgbioforumconf.com. This rapid hydrolysis often leads to the loss of labile groups and the formation of undefined, insoluble aggregates, complicating mechanistic investigations and limiting therapeutic efficacy rsc.orgrsc.orgbioforumconf.com. To overcome this, rational design strategies have focused on developing titanium(IV) complexes with enhanced hydrolytic stability.
Key principles in this rational design involve the strategic selection and modification of ligand systems nih.govsfu.ca. Replacing labile alkoxyl groups with more robust chelating ligands can lead to structurally rigid titanium(IV) complexes with significantly improved aqueous stability nih.gov. Multidentate ligands, particularly those with strong pi-donating abilities, are crucial for stabilizing high-oxidation state metal centers like titanium(IV) sfu.ca. Recent advancements include the design of complexes featuring hexadentate phenolato ligands, which can result in exceptionally stable titanium(IV) complexes that lack labile ligands, thereby resisting hydrolysis even after prolonged exposure to aquatic solutions and blood serum bioforumconf.com. Furthermore, fragment-based screening approaches, combined with computational and structural analyses, have proven effective in predicting and designing hydrolysis-resistant, water-stable titanium(IV) complexes researchgate.net. Titanium(IV) phosphonates, for instance, exhibit robust hydrolytic stability due to their multimodal coordinating ability and strong Ti-O-P bonding rsc.org.
Development of Next-Generation Ligand Systems (e.g., Salan, Salen, Phenolato)
The quest for hydrolytically stable titanium(IV) complexes has led to the development of next-generation ligand systems, notably Salan, Salen, and Phenolato ligands, which significantly enhance the aqueous stability and biological efficacy of titanium complexes nih.gov.
Salan Ligands: Salan ligands, characterized as tetradentate diaminobis(phenolato) ligands (ONNO type), have emerged as a promising class for developing more hydrolytically stable titanium(IV) complexes plos.orgresearchgate.net. Unlike earlier titanium complexes that hydrolyze within seconds under physiological conditions, titanium salan complexes exhibit hydrolytic half-lives in the range of hours, making them much more stable in aqueous media plos.orgresearchgate.net. This enhanced stability is attributed to the presence of N-amine atoms, which are more basic than N-imine atoms and thus bind more strongly to the metal ions, yielding a more flexible yet hydrolysis-resistant structure researchgate.net. The synthesis of salan ligands often involves a Mannich-condensation reaction of the respective phenol, formaldehyde, and N,N'-ethylenediamine plos.orgresearchgate.net. Subsequent metallation with Ti(OiPr)4 in toluene (B28343) yields the titanium salan complexes plos.orgresearchgate.net. These complexes have demonstrated strong antitumor properties in vitro and in vivo, selectively inducing apoptotic cell death plos.orgresearchgate.net. C1-symmetrical titanium(IV) complexes of salan ligands with differently substituted aromatic rings have been synthesized, showing marked hydrolytic stability and enhanced cytotoxic activity acs.orgmdpi.com.
Salen Ligands: Salen ligands (also ONNO type) are widely employed in catalysis and biomedical science researchgate.net. While their reduced counterparts, salan compounds, generally form more stable complexes, trans-titanium(IV) complexes of salen ligands have also shown relatively high hydrolytic stability, with half-lives for labile ligand hydrolysis ranging from 2 to 11 hours in 10% D2O solutions acs.orgnih.govacs.org. These complexes can exhibit significant cytotoxicity, with some para-halogenated salen complexes demonstrating activity exceeding that of cisplatin (B142131) acs.orgnih.govacs.org.
Phenolato Ligands: Phenolato ligands, in general, represent a crucial family for stabilizing titanium(IV) complexes rsc.orgnih.govresearchgate.net. The development of titanium(IV) complexes based on phenolato ligands, including Salan, Salen, and Salalen types, has led to significantly enhanced aqueous stability compared to earlier diketonato-based compounds rsc.orgnih.gov. The replacement of labile alkoxyl groups with a second chelator in these phenolato-stabilized complexes results in structurally rigid titanium(IV) complexes that exhibit exceedingly good aqueous stability nih.gov. This unique ligand system has also facilitated facile synthetic protocols and post-synthetic modifications, enabling the access of isotopic [45Ti]Titanium(IV) complexes for further research nih.gov. Hexadentate phenolato ligands have been specifically designed to create exceptionally stable anticancer titanium(IV) complexes that lack labile ligands, maintaining their activity even after prolonged exposure to aquatic solutions and blood serum bioforumconf.com.
Influence of Ligand Modifications on Complex Stability and Reactivity
Steric Effects: The steric bulk of ligands plays a significant role in determining complex stability and reactivity acs.orgnih.govacs.org. For instance, in salen titanium(IV) complexes, increasing steric bulk around the complex can diminish its cytotoxic activity acs.orgnih.gov. Conversely, specific steric arrangements can promote stability. For salan ligands, the presence of N-amine atoms, being more basic than N-imine, leads to a more flexible structure that is generally more resistant to hydrolysis due to stronger binding to the metal center researchgate.net. In the context of trianionic amine triphenolate ligands, the complex derived from a bulkier tripodal ligand demonstrated better resistance to hydrolysis researchgate.net.
Electronic Effects: Electronic properties of ligands, such as their electron-donating or electron-withdrawing capabilities, directly influence the electron density at the metal center and, consequently, the metal-ligand bond strength and hydrolytic stability researchgate.netresearchgate.netrsc.org. Strong-field ligands, for example, induce significant d-orbital splitting in transition metal complexes, leading to more stable low-spin configurations chemijournal.com. While this stability can lower the activation energy for certain reactions, it can also slow down ligand exchange due to stronger metal-ligand bonds chemijournal.com. For salan and salen titanium(IV) complexes, specific electronic modifications on the aromatic rings can significantly impact stability and cytotoxicity acs.orgacs.orgnih.gov. For example, ortho-halogenation can increase the hydrolytic stability of C1-symmetrical salan complexes acs.org. In contrast, para-halogenation in salen complexes has been shown to provide complexes with the highest cytotoxic activity in certain series acs.orgnih.gov. Studies on [ONON] diaminobis(phenolato) ligands with various ortho substitutions (Me, Br, Cl, F) revealed that a brominated derivative exhibited particularly high hydrolytic stability with a half-life of 17 ± 1 days, significantly longer than chlorinated (56 ± 5 h) and methylated (22 ± 6 h) derivatives researchgate.net. Conversely, a fluorinated derivative was found to hydrolyze immediately upon water addition and displayed the lowest biological activity researchgate.netacs.org. This highlights how subtle electronic changes can drastically alter the hydrolytic behavior and biological efficacy of titanium(IV) complexes.
The interplay between steric and electronic effects allows for fine-tuning the properties of titanium(IV) complexes. By carefully designing ligands with optimized steric bulk and electronic characteristics, researchers can synthesize next-generation titanium-based compounds with improved hydrolytic stability, controlled reactivity, and enhanced therapeutic potential.
Mechanistic Research on Budotitane S Biological Activity
Interactions with Nucleic Acids and DNA Binding Mechanisms
The interaction of metal complexes with DNA is a crucial aspect of their potential biomedical applications, particularly in oncology researchgate.net. Budotitane's biological activity is significantly linked to its ability to engage with nucleic acids, primarily DNA, through various binding modes ontosight.aisohag-univ.edu.eg.
Covalent Bonding and Intercalation Studies
Metal complexes can interact with DNA through either covalent bonding or non-covalent forces, including intercalation, electrostatic interactions, and groove binding researchgate.net. While some compounds form aqua complexes in a biological environment and facilitate covalent binding to DNA base pairs, potentially damaging the DNA structural pattern rsc.org, research indicates that this compound and related complexes primarily interact with calf-thymus DNA via an intercalative mode researchgate.net. Intercalation involves the insertion of a planar molecule between the stacked base pairs of the DNA double helix rsc.org. This mode of binding is characterized by high DNA-binding constants researchgate.net.
Studies employing techniques such as UV-vis spectroscopy, DNA viscosity measurements, and ethidium (B1194527) bromide displacement have been utilized to elucidate the nature of these interactions researchgate.net. The significant increase in DNA viscosity observed upon binding supports an intercalation mode rsc.org. While some reports suggest that this compound may not cause significant DNA damage akin to cisplatin (B142131) mdpi.com, its intercalative binding can still lead to substantial alterations in DNA structure.
Table 1: Modes of DNA Interaction for Metal Complexes
| Interaction Type | Description | Effect on DNA | Relevance to this compound |
| Covalent Bonding | Irreversible binding, often to nitrogens of DNA bases, forming intra-/interstrand cross-links researchgate.net. | Damages DNA structural pattern, inhibits proliferation rsc.org. | Less emphasized for this compound compared to intercalation, though general possibility exists for metal complexes researchgate.netnbu.ac.in. |
| Intercalation | Insertion of planar molecules between DNA base pairs researchgate.netrsc.org. | Increases DNA length, stiffness, unwinding; impacts replication and transcription rsc.org. | Primary mode of interaction for this compound researchgate.netsohag-univ.edu.eg. |
| Groove Binding | Binding to the major or minor grooves of the DNA helix researchgate.netsohag-univ.edu.eg. | Minimal change in DNA axial length or viscosity rsc.org. | Less prominent for this compound compared to intercalation researchgate.netsohag-univ.edu.eg. |
| Electrostatic Interactions | Binding with the sugar-phosphate DNA backbone researchgate.net. | Neutralizes DNA charge sohag-univ.edu.eg. | A general non-covalent interaction mode researchgate.net. |
Impact on DNA Structure and Cellular Processes
The intercalative binding of this compound to DNA can induce significant changes to the DNA helix, including alterations in its length, stiffness, and unwinding rsc.org. These structural modifications can have profound impacts on essential cellular processes such as DNA replication and transcription rsc.org. By interfering with these fundamental processes, this compound can disrupt the normal functioning of cancer cells. The interaction of metal complexes with DNA is considered a main mechanism inducing their cytotoxicity in cells researchgate.net.
Cellular and Subcellular Targets in Preclinical Models
Table 2: Key Cellular and Subcellular Targets of this compound
| Target Category | Specific Target/Pathway | Description of Interaction/Effect |
| Nucleic Acids | DNA | Intercalation, structural disruption, interference with replication/transcription ontosight.airesearchgate.netrsc.org. |
| Cell Cycle | Cell Cycle Progression | Disruption of normal progression, leading to arrest ontosight.aimdpi.comscielo.org. |
| Cell Death | Apoptotic Pathways | Induction of programmed cell death ontosight.aisohag-univ.edu.egpatsnap.commdpi.comresearchgate.netnih.gov. |
| Organelles | Endoplasmic Reticulum (ER) | Induction of ER stress, leading to apoptosis patsnap.comresearchgate.netnih.gov. |
| Proteins | Transferrin | Proposed binding of Ti center to transferrin for cellular uptake patsnap.com. |
Disruption of Cell Cycle Progression
A hallmark of cancer is a dysregulated cell cycle, where cells multiply uncontrollably and ignore normal growth-inhibiting signals icr.ac.ukkhanacademy.org. This compound's mechanism of action involves disrupting this progression ontosight.ai. The cell cycle is a highly regulated sequence of events, and its checkpoints ensure genomic integrity libretexts.orgnih.gov. When these checkpoints are compromised, cells can divide despite damage, leading to genetic instability and tumor formation nih.gov.
Pharmacological agents that inhibit cyclin-dependent kinases (Cdks), key regulators of cell cycle progression, can block the cell cycle and inhibit cell growth nih.gov. While specific details of this compound's direct Cdk inhibition are not extensively detailed in the provided context, its general disruption of cell cycle progression aligns with strategies that exploit the vulnerabilities of cancer cells with compromised checkpoint control nih.gov. If DNA damage is irreparable, the tumor suppressor protein p53 can trigger apoptosis, preventing the propagation of damaged cells khanacademy.org.
Induction of Apoptotic Pathways and Programmed Cell Death
This compound is known to induce apoptosis in cancer cells ontosight.ai. Apoptosis is a highly regulated form of programmed cell death essential for development and tissue homeostasis mdpi.comwikipedia.org. In cancer, an insufficient amount of apoptosis can lead to uncontrolled cell proliferation nih.govwikipedia.org. Chemotherapeutic efficacy often depends on successfully inducing apoptosis, as defects in apoptotic signaling can cause drug resistance nih.gov.
Apoptosis can be initiated through two primary pathways:
Intrinsic Pathway (Mitochondrial Pathway) : Activated by intracellular stress signals, such as DNA damage. This leads to the release of pro-apoptotic proteins like cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which subsequently activates initiator caspase-9, followed by executioner caspase-3, ultimately leading to cell demolition mdpi.comscielo.org.
Extrinsic Pathway : Activated by extracellular ligands binding to cell-surface death receptors (e.g., Fas, TNF-R1). This triggers the formation of a death-inducing signaling complex (DISC), which activates initiator caspase-8, leading to the activation of other caspases, including caspase-3 scielo.orgwikipedia.org.
While the exact pathway preferentially activated by this compound is not explicitly detailed in the provided snippets, its ability to induce apoptosis is a consistent finding ontosight.aisohag-univ.edu.egpatsnap.commdpi.comresearchgate.netnih.gov. Other titanocene (B72419) derivatives, such as Titanocene Y, have also been shown to induce apoptosis ucd.ie.
Table 3: Key Components of Apoptotic Pathways
| Pathway | Initiating Stimuli | Key Proteins/Events | Executioner Caspases | Outcome |
| Intrinsic | Intracellular stress (e.g., DNA damage, ER stress) mdpi.comscielo.org | Mitochondrial permeabilization, Cytochrome c release, Apaf-1, Apoptosome formation, Caspase-9 activation mdpi.comscielo.org | Caspase-3 | Programmed Cell Death mdpi.com |
| Extrinsic | Extracellular death ligands (e.g., FasL, TNF-α) scielo.orgwikipedia.org | Death receptor binding, DISC formation, FADD, Caspase-8 activation scielo.orgwikipedia.org | Caspase-3 | Programmed Cell Death mdpi.com |
Endoplasmic Reticulum (ER) Stress Modulation
The Endoplasmic Reticulum (ER) is a crucial organelle involved in protein folding, modification, and transport mdpi.com. Accumulation of unfolded or misfolded proteins within the ER lumen leads to a state known as ER stress mdpi.com. Cells respond to ER stress by activating the Unfolded Protein Response (UPR) to restore homeostasis mdpi.comfrontiersin.org. However, prolonged or excessive ER stress can trigger apoptosis mdpi.comfrontiersin.org.
The mechanism of action for some titanium(IV) complexes, including those related to this compound (e.g., diaminebis(phenolato) bis(alkoxo) titanium(IV)), is presumed to involve the induction of ER stress, which subsequently leads to apoptosis patsnap.com. The UPR is mediated by three key ER membrane-localized sensors:
IRE1 (Inositol-Requiring Enzyme 1α) : Dimerizes and autophosphorylates, activating its endoribonuclease activity, which splices XBP1 mRNA to produce XBP1-S, a transcription factor frontiersin.org.
PERK (PKR-like ER Kinase) : Phosphorylates eukaryotic initiation factor-2α (eIF2α), suppressing global protein translation to maintain cellular homeostasis. This also activates ATF4, which can lead to CHOP expression, mediating cell death mdpi.comfrontiersin.org.
ATF6 (Activating Transcription Factor 6) : Translocates to the Golgi, where it is cleaved, and its active fragment moves to the nucleus to induce UPR gene expression scifiniti.com.
The activation of the PERK/eIF2α/ATF4 pathway and subsequent promotion of CHOP expression can facilitate tumor cell apoptosis frontiersin.org. Therefore, this compound's ability to modulate ER stress represents another crucial pathway through which it exerts its cytotoxic effects on cancer cells patsnap.comresearchgate.netnih.gov.
Table 4: Endoplasmic Reticulum (ER) Stress Response Sensors
| Sensor | Key Action | Downstream Effects |
| IRE1 | Dimerization, autophosphorylation, XBP1 splicing frontiersin.org | Upregulation of genes for protein folding, ERAD, lipid synthesis frontiersin.org |
| PERK | eIF2α phosphorylation frontiersin.org | Global translational suppression, ATF4 activation, CHOP expression frontiersin.org |
| ATF6 | Proteolytic cleavage, nuclear translocation scifiniti.com | Induction of UPR gene expression scifiniti.com |
Molecular Transport and Cellular Uptake Mechanisms
The transport and cellular uptake of titanium(IV) complexes, including this compound, are complex processes influenced by their chemical properties and interactions with biological molecules. A primary limitation identified for this compound and related compounds like titanocene dichloride is their low hydrolytic stability. This instability can lead to their rapid decomposition into non-bioavailable components, thereby diminishing their activity. nih.gov
A proposed mechanism for the cellular entry of titanium(IV) complexes involves the initial removal of their ligands. Following this ligand dissociation, the titanium center is thought to bind to transferrin protein in the bloodstream, facilitating its transport. Subsequently, the titanium is released inside the cell. nih.gov Given that virtually all cells possess transferrin receptors, the complexation of titanium(IV) with transferrin offers a potential pathway for its entry into cells, enabling subsequent interactions with intracellular metabolic processes. pharmacompass.com Beyond protein-mediated transport, small molecules can also enter cells via passive diffusion, particularly if they exhibit sufficient lipophilicity to dissolve within the hydrophobic regions of the cell's phospholipid bilayer.
Role of Transferrin Protein Binding
Human transferrin (hTf) is a vital metal-binding protein found in blood plasma, primarily recognized for its role in iron delivery throughout the body. pharmacompass.com However, transferrin also possesses the capacity to transport other metal ions and organometallic compounds from the bloodstream to various cell tissues. pharmacompass.com Serum transferrin (sTf) is a key regulator of iron biodistribution and homeostasis. pharmacompass.com
Studies indicate that titanium(IV) can bind to both metal-binding sites on transferrin, typically as a hydrolyzed species. pharmacompass.com Notably, the in vitro binding affinity of titanium(IV) for transferrin has been observed to be higher than that of iron(III). pharmacompass.com The formation of titanium(IV)-transferrin complexes, which often involve one or two titanium ions, requires the presence of citrate (B86180) as a binding ligand. pharmacompass.com
Rapid ligand dissociation from this compound and titanocene dichloride in the presence of serum transferrin at physiological pH (pH 7.4) leads to the complete "rescue" of titanium(IV). This coordination with sTf significantly enhances titanium(IV)'s blood solubility and bioavailability. pharmacompass.com The cellular delivery of iron via sTf occurs primarily through a transferrin receptor 1 (TfR) recognition pathway, which culminates in cellular uptake of the metal through endocytosis. This well-understood mechanism is also considered relevant for the cellular delivery of other metals complexed by sTf. The binding of titanium(IV) to serum transport proteins like sTf and human serum albumin (HSA) is believed to influence its cytotoxic potential.
Investigation of Intracellular Localization and Fate
Specific and detailed intracellular localization studies for this compound itself are limited, partly due to its observed inactivity in vivo and its tendency for rapid decomposition under physiological conditions. nih.gov However, insights into the intracellular fate of titanium(IV) have been gained from studies on related titanium(IV) complexes, such as titanocene dichloride, which shares some mechanistic similarities.
Research on the intracellular localization of titanium(IV) (from titanocene dichloride) has revealed a dynamic distribution within cells. Within the initial 12 hours of application, titanium(IV) was observed to localize primarily to the nucleus, specifically associating with nuclear chromatin. The concentration of titanium(IV) in the nucleus continued to increase for up to two days. Subsequently, a decrease in nuclear titanium(IV) content was noted on the third and fourth days.
Concurrently, after 24 hours, titanium(IV) was found to be associated with cytoplasmic lysosomes, particularly in areas rich in phosphorus. As the titanium(IV) content in the nucleus diminished, its concentration in the lysosomes increased. While the precise function of titanium(IV) within lysosomes remains uncertain, there are indications that it may play a role in inhibiting proteases.
Bone and cellular speciation and localization studies suggest that various intracellular targets for titanium exist, including phosphoproteins, DNA, ribonucleotide reductase, and ferritin. Cellular investigations using both platinum(II)-sensitive and resistant cell lines have indicated that DNA is a primary site of attack for titanium(IV) from titanocene dichloride. It is hypothesized that the binding of titanium(IV) to DNA induces detrimental structural changes, which can lead to a block in the late S/early G2 phase of the cell cycle and can also trigger apoptotic cell death at any stage of the cell cycle. Furthermore, titanium(IV) has been shown to inhibit human topoisomerase interaction with DNA, thereby effectively suppressing DNA replication. The interaction of titanium(IV) with phosphate (B84403) groups is considered important for its intracellular transport.
Preclinical Efficacy and Structure Activity Relationship Sar Studies
Evaluation in In Vitro Cancer Cell Models
Activity Spectrum Across Various Cancer Cell LinesBudotitane (DBT), a titanium metal complex, has demonstrated significant in vitro antitumor activity across a spectrum of human cancer cell lines. Studies have evaluated its efficacy against mammary (MCF-7), kidney (HEK-293), prostate (PC-3), colon (HCT-15), and liver (HepG-2) cancer cell lines.researchgate.netthis compound exhibits high activity, with reported IC50 values of 3.9 μM against human ovarian A2780 cells.core.ac.ukFurthermore, other titanium(IV) complexes, including those with Salan ligands, have shown cytotoxic activity comparable to or even exceeding that of cisplatin (B142131) (up to 10-fold) against human ovarian A2780 and colon HT-29 cancer cell lines, with IC50 values ranging from 0.6 to 13 μM after 72 hours of incubation.researchgate.net
Table 1: In Vitro Cytotoxicity of this compound and Related Titanium Complexes Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A2780 | 3.9 | core.ac.uk |
| This compound | A2780cis | 3.17 | core.ac.uk |
| Titanium(IV) Salan Complexes | A2780 | 0.6-13 | researchgate.net |
| Titanium(IV) Salan Complexes | HT-29 | 0.6-13 | researchgate.net |
Fundamental Principles of Structure-Activity RelationshipsStructure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a compound's chemical structure influence its biological activity, guiding the development of more effective therapeutic agents.drugdesign.orgcollaborativedrug.comwikipedia.org
Influence of Central Metal and Ligand SubstitutionsExtensive investigations into the structure-activity relationships of titanium complexes, including this compound, have revealed a clear dependence of their antitumor activity on both the central metal atom and the nature of the diketonato ligand.researchgate.netresearchgate.netThe tumor-inhibiting effect among various metal complexes has been observed to generally decrease in the order: titanium > zirconium > hafnium > molybdenum > tin > germanium.researchgate.netresearchgate.netThis highlights titanium's superior activity within this series.
The specific nature of the diketonate ligand also plays a critical role in determining antitumor activity. Ligands featuring planar aromatic ring systems, such as the phenyl groups present in this compound, are considered advantageous for enhancing activity. researchgate.netresearchgate.net For instance, the crystal structures of this compound [TiIV(Bzac)2(OEt)2] and its dichloro-derivative [TiIV(Bzac)2Cl2] (where Bzac = 1-phenylbutane-1,3-dionate) illustrate how different ligand substitutions (ethoxy vs. chloro) affect the complex's structure. whiterose.ac.uk While some functionalized this compound analogues have shown a general increase in cytotoxicity from Ti < Zr < Hf, this contrasts with the broader trend observed for tumor-inhibiting effects of diketonato complexes, suggesting that specific ligand modifications can alter the general metal activity order. core.ac.uk
Correlation of Hydrolytic Stability with Preclinical Efficacy
Detailed research findings indicate that this compound undergoes rapid hydrolysis of its ethoxy groups, with a reported half-life of approximately 20 seconds in water. unibas.it The hydrolysis of the diketonato ligand in acetonitrile/water solutions of this compound is observed after about 2.5 hours. unibas.it This rapid decomposition leads to the formation of inactive, undefined polynuclear aggregates or titanium dioxide, rendering the compounds non-bioavailable and clinically ineffective. benthamdirect.compatsnap.comnih.govnih.govmdpi.comresearchgate.netunibas.it The understanding gained from the clinical failures of these early compounds underscored the crucial role of hydrolytic stability in determining the in vivo efficacy of titanium-based metallodrugs. benthamdirect.compatsnap.comnih.govjove.commdpi.comresearchgate.net
Subsequent structure-activity relationship (SAR) studies on titanium complexes have focused extensively on improving their hydrolytic stability to enhance and sustain their anticancer activity. benthamdirect.compatsnap.comnih.govmdpi.comresearchgate.netunibas.itplos.orgacs.orgplos.org These investigations revealed that modifications to the ligand structure can profoundly impact the complex's stability in aqueous environments. For instance, while the ethoxy group in this compound hydrolyzes slower than corresponding halides, it still proved too labile for sustained activity. researchgate.netunibas.it
A significant breakthrough came with the development of "third generation" titanium complexes, particularly those featuring phenolato or salan ligands. benthamdirect.compatsnap.comnih.govmdpi.complos.orgplos.org These new classes of complexes demonstrated markedly improved hydrolytic stability compared to this compound. Phenolato-based complexes, for example, showed no dissociation for weeks in biological solutions, and phenolato groups were found to enhance both cytotoxicity and hydrolytic stability compared to aliphatic ligand derivatives. nih.govmdpi.com Similarly, salan titanium complexes exhibited hydrolytic half-lives ranging from hours to several days, a substantial improvement over this compound's mere seconds or hours. plos.orgplos.org
The correlation between enhanced hydrolytic stability and preclinical efficacy is evident in the performance of these more stable derivatives. Complexes designed with greater hydrolytic resistance maintain their structural integrity longer in biological media, allowing for better bioavailability and sustained interaction with biological targets, leading to more potent and prolonged antitumor effects. benthamdirect.compatsnap.comresearchgate.net For example, a brominated diaminebis(phenolato)bisalkoxo titanium(IV) complex showed a half-life of 17 ± 1 days for ligand hydrolysis, demonstrating significantly improved stability. researchgate.net The table below illustrates the stark differences in hydrolytic stability, which directly correlates with the potential for sustained preclinical efficacy.
Table 1: Comparative Hydrolytic Stability of Titanium(IV) Complexes
| Compound Class / Example | Ligand Type | Approximate Hydrolytic Half-Life | Impact on Efficacy | Source |
| This compound | β-diketonate, ethoxy | Ethoxy: ~20 seconds; Diketonate: ~2.5 hours | Rapid decomposition, insufficient clinical efficacy. unibas.it | unibas.it |
| Salan Titanium Complexes | Salan | Hours to >4 days (e.g., 106 hours) | Significantly improved, sustained preclinical activity. plos.orgplos.org | plos.orgplos.org |
| Phenolato Titanium Complexes | Phenolato | Weeks (no dissociation observed) | Markedly improved, high in vitro and in vivo efficacy. nih.govmdpi.com | nih.govmdpi.com |
| Diaminebis(phenolato)bisalkoxo Titanium(IV) (Brominated derivative) | Phenolato | 17 ± 1 days (ligand hydrolysis) | High cytotoxicity and improved stability. researchgate.net | researchgate.net |
| Diaminebis(phenolato)bisalkoxo Titanium(IV) (Chlorinated derivative) | Phenolato | 56 ± 5 hours (ligand hydrolysis) | High cytotoxicity and improved stability. researchgate.net | researchgate.net |
| Diaminebis(phenolato)bisalkoxo Titanium(IV) (Methylated derivative) | Phenolato | 22 ± 6 hours (ligand hydrolysis) | High cytotoxicity and improved stability. researchgate.net | researchgate.net |
These findings underscore that while this compound provided early insights into the potential of titanium complexes as anticancer agents, its hydrolytic instability was a major impediment. Subsequent SAR studies, driven by this limitation, have successfully identified structural motifs and ligand systems that confer greater hydrolytic stability, directly translating to enhanced and more durable preclinical efficacy for newer generations of titanium-based metallodrugs.
Methodological Advancements in Budotitane Research
Imaging Techniques for Cellular Localization and Dynamics
Understanding the precise cellular localization and dynamic behavior of Budotitane and related titanium(IV) complexes is crucial for elucidating their mechanisms of action and optimizing their therapeutic potential. Advanced imaging techniques have played a pivotal role in this endeavor, providing insights into their uptake, distribution, and interactions within living cells.
Confocal Fluorescence Microscopy Confocal fluorescence microscopy has been extensively utilized to visualize the intracellular distribution of this compound and various fluorescent titanium(IV) complexes. This technique allows for the precise localization of these compounds within different cellular compartments. For instance, studies on fluorescent Ti(IV) salen complexes, including compounds referred to as 1b and 2b, have demonstrated their rapid penetration into human cervical HeLa cells. Confocal microscopy revealed that these complexes primarily accumulate in the cytoplasm. Interestingly, while inactive complexes (e.g., 1b) were observed to be trapped in endocytic vesicles, active complexes (e.g., 2b) showed accumulation in the perinuclear region rsc.org. Similar findings were reported for titanocene-based complexes like BODI-Ti-1, which, when studied via confocal microscopy, showed significant accumulation in the cytoplasm of PC3 and B16F10 cells, with no detectable presence in the nucleus itn.pt.
The ability to track these compounds relies on their inherent luminescence or the incorporation of fluorescent tags. The development of fluorescent Ti(IV) complexes, often achieved by appending fluorophores such as BODIPY or utilizing the photophysical features of ligands like salen, has been instrumental in enabling such visualization rsc.orgitn.ptacs.orgnih.govtum.de. This direct observation capability provides valuable information on cellular uptake and subcellular distribution, which cannot be fully deduced from in vitro studies alone rsc.org.
Live-Cell Imaging Live-cell imaging techniques offer the advantage of real-time visualization of cellular processes, providing dynamic information about how this compound and related compounds interact with living cells over time numberanalytics.comnih.govmdpi.com. This approach is vital for understanding the kinetics of cellular entry and subsequent movement within the cell, offering insights into the dynamic effects of these agents on cellular functions. While specific detailed findings on this compound's cellular dynamics using live-cell imaging are less extensively documented in the provided sources compared to its localization, the broader application of live-cell imaging for studying the effects of therapeutic agents on cancer cell dynamics is well-established numberanalytics.commdpi.com. The continuous observation provided by live-cell imaging helps in understanding population heterogeneity at a single-cell level and can reveal phenotypic changes induced by compounds across multiple time points mdpi.com.
Challenges and Advancements Early titanium(IV) complexes, including this compound and titanocene (B72419) dichloride, faced challenges in clinical translation partly due to their low hydrolytic stability in biological environments. This instability led to the formation of undefined aggregates, which hampered detailed mechanistic investigations, including precise cellular tracking rsc.orgresearchgate.netresearchgate.netresearchgate.net. To overcome this, newer generations of Ti(IV) compounds, such as those based on diaminobis(phenolato) "salan" and "salen" ligands, have been developed with improved hydrolytic stability. These more stable complexes facilitate clearer imaging and a better understanding of their cellular behavior and active species rsc.orgresearchgate.netresearchgate.netacs.org.
Although not directly applied to this compound in the provided context, electron spectroscopic imaging (ESI) has been employed to track the subcellular distribution of titanium in tumor cells treated with titanocene dichloride, providing elemental localization insights nih.govdntb.gov.ua. This demonstrates the utility of elemental analysis techniques in complementing fluorescence-based imaging for understanding metallodrug distribution.
Detailed Research Findings and Data Research findings using imaging techniques have provided critical insights into the subcellular fate of titanium(IV) complexes. The consistent observation of cytoplasmic accumulation for fluorescent Ti(IV) complexes suggests that the cytoplasm and its associated organelles are primary sites of interaction, rather than the nucleus, which was initially proposed for some titanocenes rsc.orgitn.ptacs.org. This shift in understanding the primary cellular targets, from DNA to other organelles like mitochondria or the endoplasmic reticulum, has been partly informed by advanced imaging studies acs.org.
The following table summarizes key findings related to the imaging of this compound and related titanium(IV) complexes:
| Compound Type/Example | Imaging Technique(s) Used | Key Findings on Cellular Localization/Dynamics | Reference |
| Fluorescent Ti(IV) salen complexes (e.g., 1b, 2b) | Confocal Fluorescence Microscopy, Live-Cell Imaging | Rapid penetration into HeLa cells; accumulation in cytoplasm. Inactive complexes trapped in endocytic vesicles; active complexes in perinuclear region. | rsc.org |
| BODI-Ti-1 (titanocene-based) | Confocal Microscopy | Significant accumulation in cytoplasm of PC3 and B16F10 cells; not detected in the nucleus. | itn.pt |
| Titanocene dichloride (Cp2TiCl2) | Electron Spectroscopic Imaging (ESI) (indirectly related to this compound research context) | Titanium localized in tumor cells, providing insights into subcellular distribution. | nih.govdntb.gov.ua |
| General Ti(IV) complexes with improved hydrolytic stability | Confocal Microscopy, Live-Cell Imaging | Enabled clearer tracking and understanding of cellular behavior due to reduced aggregation. | rsc.orgresearchgate.netresearchgate.netacs.org |
Challenges and Future Research Trajectories
Development of Novel Titanium(IV) Complexes with Improved Research Profiles
Design of Multi-Targeting or Combination Research Agents
The exploration of Budotitane in cancer research has contributed to the broader understanding of multi-targeting and combination strategies. Early studies indicated that this compound, alongside titanocene (B72419) dichloride, demonstrated efficacy against cell lines that exhibited resistance to cisplatin (B142131), suggesting a distinct mechanism of action and highlighting its potential as an alternative or in combination therapies for resistant tumors wikiwand.comnih.gov. This observation underscored the importance of developing diverse metallodrugs that can overcome the limitations of conventional platinum-based chemotherapy.
While this compound itself faced limitations in clinical translation, the insights gained from its study have informed the design of next-generation titanium(IV) complexes. For instance, diaminebis(phenolato)bis(alkoxo) titanium(IV) complexes, a third generation of titanium-based compounds, have been developed with significantly enhanced hydrolytic stability and increased cytotoxicity compared to this compound and titanocene dichloride wikiwand.comnih.gov. These advancements are crucial for developing multi-targeting agents, as improved stability allows for more predictable interactions within biological systems and facilitates their integration into complex therapeutic regimens. The ongoing research in this area aims to leverage the unique properties of titanium complexes for combined tumor therapy, often involving ligands like Salan, Salen, and Salalen, which have been intensively investigated for their enhanced aqueous stability and antitumor efficacy.
Addressing Resistance Mechanisms in Preclinical Settings
A notable aspect of this compound's preclinical profile was its demonstrated activity against cisplatin-resistant solid tumors. This finding is particularly significant given the pervasive challenge of drug resistance in cancer treatment, which can manifest as intrinsic insensitivity or acquired resistance during therapy. The ability of this compound to circumvent mechanisms of resistance to established platinum drugs suggested a different mode of action, providing valuable data for understanding diverse resistance pathways.
The limitations observed with this compound, such as its rapid decomposition under physiological conditions due to low hydrolytic stability, highlight a critical challenge in the preclinical development of metal-based drugs citeab.comwikiwand.comnih.govnih.gov. This instability can lead to a rapid loss of labile groups, potentially impacting its sustained efficacy in a biological environment and contributing to the emergence of resistance or poor effectiveness citeab.comwikiwand.com. Subsequent research in titanium chemistry has focused on designing more hydrolytically stable titanium(IV) complexes, such as titanium salan complexes, which have shown improved stability in solution and enhanced antitumor activity. These efforts directly address the challenge of resistance by developing compounds that maintain their integrity and therapeutic potential for longer durations in preclinical settings.
Advanced Computational and Experimental Synergies in Compound Design
The development and study of this compound, and related titanium complexes, exemplify the growing synergy between advanced computational and experimental approaches in compound design. Computational modeling has been instrumental in understanding the structural nuances of this compound. For example, computational studies have been utilized to predict the most energetically favorable isomer of this compound, identifying the cis-trans-cis form as the most stable, and to generate modeled spectroscopic data (e.g., IR, UV-vis, NMR) for comparison with experimental results. This computational analysis aids in distinguishing between different geometric isomers, which can significantly impact the physical properties and reactivities of coordination compounds, including their medicinal properties.
The integration of computational methods with experimental findings allows researchers to gain deeper insights into the structure-activity relationships of titanium complexes. For instance, understanding the hydrolytic stability of this compound through experimental observations has spurred computational efforts to design new ligands that can stabilize the titanium(IV) center, leading to the development of more robust complexes wikiwand.com. This iterative process, where experimental data informs computational predictions and computational models guide further experimental synthesis and characterization, is crucial for optimizing the therapeutic efficacy and stability of novel metallodrugs. The broader field of drug design increasingly leverages computational tools to predict drug synergy, identify promising combinations, and accelerate the discovery of effective treatments, a methodology that can be applied to further refine and develop titanium-based anticancer agents building on the foundational knowledge derived from compounds like this compound.
Q & A
Q. How should researchers design experiments to investigate this compound’s potential DNA intercalation mechanism?
- Methodological Answer :
- Spectroscopic studies : Use UV-Vis titration or fluorescence quenching to detect DNA binding .
- Computational modeling : Simulate ligand-DNA interactions using molecular docking software .
- Control experiments : Compare with non-intercalating Ti(IV) complexes to isolate structural effects .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
